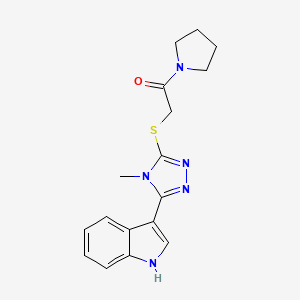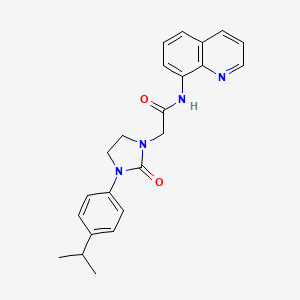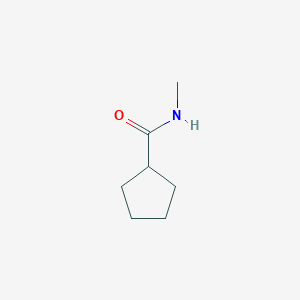
N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide, also known as FLI-06, is a small molecule inhibitor that has been studied for its potential in treating various diseases.
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are enzymes involved in maintaining acid-base balance and regulating physiological processes. Research has explored the inhibition of specific CA isoforms as a therapeutic strategy. In a study by Berrino et al., novel benzenesulfamide derivatives containing the 1-benzhydrylpiperazine tail were investigated for their ability to inhibit CA isoforms I, II, IV, and IX . Notably, this compound showed promising inhibition of CA I, which is relevant for conditions like glaucoma and epilepsy.
Anti-Allergic Activities
®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives have been designed and synthesized for their anti-allergic properties . While the specific compound may not be directly covered in this study, it’s worth exploring its potential in modulating allergic responses.
Toll-Like Receptor 9 Signaling
In another context, a compound with a piperazine moiety (7) was investigated as a small molecule antagonist for blocking toll-like receptor 9 (TLR9) signaling . Although the exact compound isn’t explicitly discussed, its structural features may contribute to TLR9 modulation.
Propiedades
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O2/c1-18-6-8-19(9-7-18)26(33)30-24-22-4-2-3-5-23(22)29-25(24)27(34)32-16-14-31(15-17-32)21-12-10-20(28)11-13-21/h2-13,29H,14-17H2,1H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBRLUCITHHECF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1H-indol-3-yl)-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2613390.png)


![N-(benzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2613395.png)



![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2613403.png)

![(2S,3S)-3-methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid](/img/structure/B2613406.png)
![2-[4-(2,3-Dimethylphenyl)piperazino]-1-(3-methoxyphenyl)-1-ethanol](/img/structure/B2613407.png)


